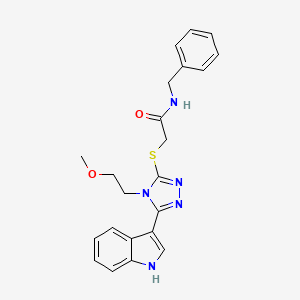

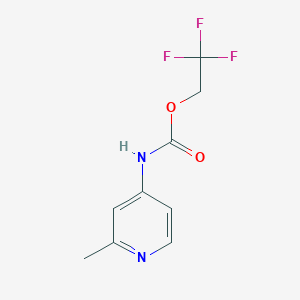

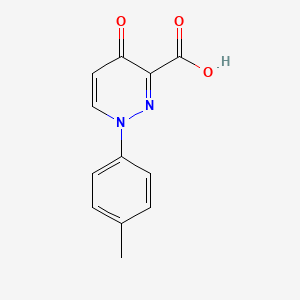

![molecular formula C18H16N2O2S2 B2481701 2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone CAS No. 872689-26-4](/img/structure/B2481701.png)

2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridazinone derivatives involves complex chemical reactions, including stereoisomer differentiation, as seen in compounds with similar structures. For example, the synthesis of 6-[4-[3-[[2-Hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido] phenyl]- 5-methyl-4,5-dihydro-3(2H)-pyridazinone consists of a mixture of four stereoisomers, indicating the intricate steps involved in creating such compounds and highlighting the novel combination of vasodilation and beta-adrenergic antagonist activity, which provides insights into the synthetic complexity and potential functionalities of related molecules (Howson et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone" has been thoroughly analyzed through various techniques, including X-ray diffraction (XRD) studies. For instance, the crystal and molecular structure analysis of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, revealed its crystallization in the monoclinic space group P21/c, providing insights into the molecular arrangement and intermolecular interactions, such as hydrogen bonding types C‒H···O (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Pyridazinone derivatives, akin to the compound , undergo a range of chemical reactions, showcasing their reactivity and functional versatility. For example, derivatives have been synthesized that exhibit antiaggregatory action on platelets and a hypotensive action on rats, demonstrating the significant biological activities that can be elicited through specific structural modifications and chemical reactions (Thyes et al., 1983).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research on the synthesis of pyridazinone derivatives, closely related to 2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone, reveals their potential in forming various chemical compounds. For instance, the study by Kosolapova et al. (2013) investigated the reactions of furanone derivatives with different nitrogen-containing agents, leading to the formation of pyridazin-3(2H)-one derivatives, among others (Kosolapova et al., 2013).

Antimicrobial and Antioxidant Properties

- Several studies have explored the antimicrobial and antioxidant properties of pyridazinone derivatives. For example, Wardkhan et al. (2008) studied the antimicrobial activities of thiazole and thieno derivatives, demonstrating their potential against various bacterial and fungal strains (Wardkhan et al., 2008). Additionally, the research by Mehvish and Kumar (2022) on 3(2h)-one pyridazinone derivatives highlighted their antioxidant activity, assessed through in-vitro studies (Mehvish & Kumar, 2022).

Cardiovascular and Anti-inflammatory Applications

- The cardiovascular and anti-inflammatory applications of pyridazinone derivatives have been a subject of interest. A study by Sircar et al. (1989) on pyridazinone analogues indicated their potential in treating congestive heart failure due to their positive inotropic, antithrombotic, and vasodilatory activities (Sircar et al., 1989).

Cancer Research and Molecular Docking Studies

- The anticancer potential of pyridazinone derivatives, including molecular docking studies, has been explored in recent research. The study by Aziz et al. (2021) on indole derivatives paired with pyridine and thiophene highlighted their potential as antioxidants and cytochrome c peroxidase inhibitors (Aziz et al., 2021).

Other Applications

- Additional research has looked into various other applications, such as the solubility and thermodynamics of pyridazinone derivatives in different solvents, indicating their diverse applicability in scientific research (Imran et al., 2017).

Propriétés

IUPAC Name |

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c1-2-22-14-7-5-13(6-8-14)15-9-10-18(20-19-15)24-12-16(21)17-4-3-11-23-17/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARROTIZGFNKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

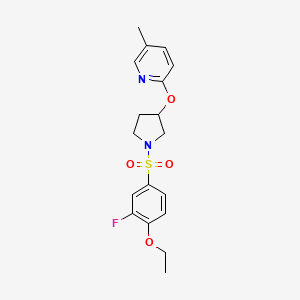

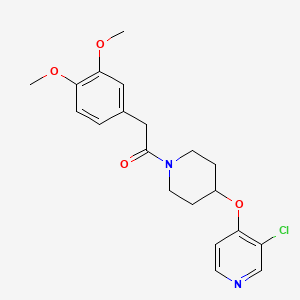

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)

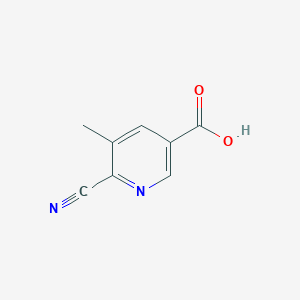

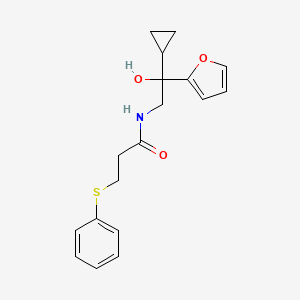

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)

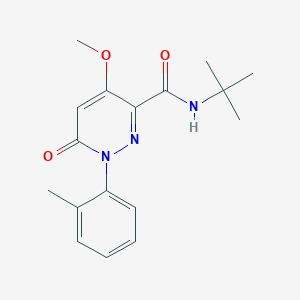

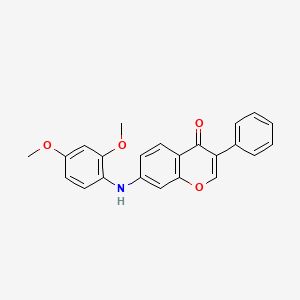

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)